molecular formula C12H16ClNO B1362116 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine CAS No. 24087-45-4

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Cat. No.: B1362116
CAS No.: 24087-45-4
M. Wt: 225.71 g/mol
InChI Key: ITYRJDDYCBIJES-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine: is a synthetic compound belonging to the class of substituted pyrrolidines. These compounds are often explored in scientific research for their potential biological activities, particularly in the development of pharmaceuticals and as tools to understand biological processes.

Scientific Research Applications

Chemistry: 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: The compound is explored for its potential biological activities, including its effects on various biological pathways and processes.

Medicine: In medicinal chemistry, it is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of various chemical products, including intermediates for pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled . Specific safety measures should be taken when handling this compound, including using only outdoors or in a well-ventilated area, wearing protective clothing, and avoiding breathing the dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the research and development of “Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-” and other pyrrolidine derivatives are promising. The pyrrolidine scaffold is versatile and can be used to design new compounds with different biological profiles . The ongoing research in this field is expected to lead to the discovery of new biologically active compounds for the treatment of various human diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-(4-chlorophenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic amine with various applications in organic synthesis.

    4-Chlorophenoxyacetic acid: A compound with similar structural features but different biological activities.

    N-Substituted pyrrolidines: A class of compounds with similar structural motifs but varying substituents.

Uniqueness: 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a chlorophenoxy group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYRJDDYCBIJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357808
Record name Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24087-45-4
Record name Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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